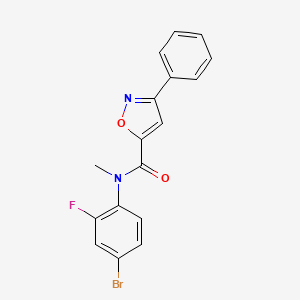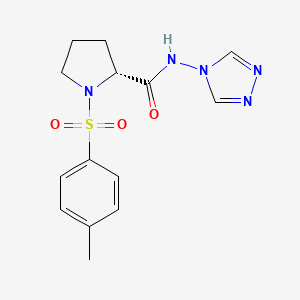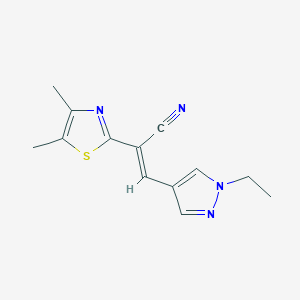
N-(4-bromo-2-fluorophenyl)-N-methyl-3-phenyl-1,2-oxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-fluorophenyl)-N-methyl-3-phenyl-1,2-oxazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. This compound is also known by its chemical name, GSK-3β inhibitor VIII, and is primarily used as an inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a protein kinase that plays a crucial role in various cellular processes.
Wirkmechanismus
N-(4-bromo-2-fluorophenyl)-N-methyl-3-phenyl-1,2-oxazole-5-carboxamide acts as a potent inhibitor of GSK-3β, which is a serine/threonine protein kinase involved in various cellular processes, including glycogen metabolism, gene expression, and cell differentiation. By inhibiting GSK-3β, this compound can modulate various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-bromo-2-fluorophenyl)-N-methyl-3-phenyl-1,2-oxazole-5-carboxamide are primarily related to its role as a GSK-3β inhibitor. Studies have shown that this compound can modulate various cellular processes, including glucose metabolism, cell proliferation, and differentiation. Additionally, it has been shown to have potential therapeutic effects in the treatment of various diseases, including Alzheimer's disease, diabetes, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-bromo-2-fluorophenyl)-N-methyl-3-phenyl-1,2-oxazole-5-carboxamide in lab experiments include its high potency and selectivity as a GSK-3β inhibitor, as well as its ability to modulate various cellular processes. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-bromo-2-fluorophenyl)-N-methyl-3-phenyl-1,2-oxazole-5-carboxamide. One area of interest is the development of more potent and selective GSK-3β inhibitors based on the structure of this compound. Additionally, further research is needed to elucidate the mechanisms of action and potential therapeutic applications of this compound in the treatment of various diseases, including Alzheimer's disease, diabetes, and cancer. Finally, the potential toxicity and safety of this compound need to be further explored to ensure its safe use in clinical settings.
Synthesemethoden
The synthesis of N-(4-bromo-2-fluorophenyl)-N-methyl-3-phenyl-1,2-oxazole-5-carboxamide involves a multi-step process that includes the reaction of 4-bromo-2-fluoroaniline with N-methyl-2-phenylacetamide to form N-(4-bromo-2-fluorophenyl)-N-methyl-2-phenylacetamide. This intermediate is then subjected to cyclization with phosphorus oxychloride and triethylamine to form the oxazole ring, which is further converted to the carboxamide derivative by reaction with the appropriate acid chloride.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-fluorophenyl)-N-methyl-3-phenyl-1,2-oxazole-5-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its role as a GSK-3β inhibitor, which has been shown to have therapeutic potential in the treatment of various diseases, including Alzheimer's disease, diabetes, and cancer.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-N-methyl-3-phenyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O2/c1-21(15-8-7-12(18)9-13(15)19)17(22)16-10-14(20-23-16)11-5-3-2-4-6-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHICXVMEEZAKGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=C1)Br)F)C(=O)C2=CC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-N-methyl-3-phenyl-1,2-oxazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[[2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetyl]amino]-4-methylpentanoic acid](/img/structure/B7683067.png)



![(2S)-N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7683105.png)
![(2S)-2-phenyl-2-[[2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7683111.png)
![4-[(Z)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]benzoic acid](/img/structure/B7683122.png)
![[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B7683128.png)
![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-2,3,5,6-tetrafluoropyridin-4-amine](/img/structure/B7683129.png)
![4-[(2E)-2-[(3-bromo-4-methoxyphenyl)methylidene]hydrazinyl]-5-chloro-1H-pyridazin-6-one](/img/structure/B7683140.png)
![N-[(E)-[(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B7683148.png)
![cyclopropyl-[(2S)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7683153.png)
![cyclopropyl-[(2R)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7683158.png)
![5-ethyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1-(4-fluorophenyl)pyrazole-4-carboxamide](/img/structure/B7683167.png)